molecular formula C13H11BO2 B093743 2-Phenyl-4H-1,3,2-benzodioxaborin CAS No. 18885-85-3

2-Phenyl-4H-1,3,2-benzodioxaborin

Cat. No. B093743
CAS RN: 18885-85-3
M. Wt: 210.04 g/mol
InChI Key: ODIBOSHHACJAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4H-1,3,2-benzodioxaborin is a stable compound that can be stored indefinitely at room temperature . It is known to be a stable ortho-quinone methide precursor . It plays a significant role in various chemical reactions and has been used in the synthesis of several compounds .


Synthesis Analysis

The synthesis of 2-Phenyl-4H-1,3,2-benzodioxaborin involves the reaction of a phenol, an α,β-unsaturated aldehyde, and phenylboronic acid . Upon heating, this compound decomposes to an orthoquinone-methide intermediate, which undergoes an electrocyclization reaction to a chromene ring system .


Chemical Reactions Analysis

2-Phenyl-4H-1,3,2-benzodioxaborin is involved in various chemical reactions. For instance, it decomposes to an orthoquinone-methide intermediate upon heating, which then undergoes an electrocyclization reaction to form a chromene ring system .

Scientific Research Applications

  • Synthesis of Cannabinoids : Lau et al. (1993) developed a novel approach using dichlorophylborane for the preparation of 2-phenyl-4H-1,3,2-benzodioxaborin. This method facilitated the synthesis of cannabinoids through an orthoquinone-methide intermediate generated from the benzodioxaborins (Lau, Mintz, Bernstein, & Dufresne, 1993).

  • Synthesis of Precocenes and Robustadial : Bissada et al. (1994) demonstrated the synthesis of precocene I and II and a formal synthesis of robustadial A and B through a reaction involving phenol, α,β-unsaturated aldehyde, and phenylboronic acid, yielding 2-phenyl-4H-1,3,2-benzodioxaborin (Bissada, Lau, Bernstein, & Dufresne, 1994).

  • Generation of Ortho-Quinone Methides : Chambers et al. (1992) explored the thermolysis of 1-phenyl-4H-1,3,2-benzodioxaborins to generate corresponding ortho-quinone methides. These methides underwent various intermolecular and intramolecular reactions to synthesize chromans and tetrahydrocannabinols (Chambers, Crawford, Williams, Dufresne, Scheigetz, Bernstein, & Lau, 1992).

  • Reactions with Hydroxy Compounds : Srivastava and Bhardwaj (1978) reported that 2-Isopropoxy-4H-1,3,2-benzodioxaborin reacted with various hydroxy compounds and acetic anhydride to yield different 2-substituted heterocycles. They also studied the electrophilicity of boron in various compounds (Srivastava & Bhardwaj, 1978).

  • Alkylation of Phenols : Lau et al. (1989) discovered that reacting a phenol with an aldehyde and phenylboronic acid produced a 1,3,2-benzodioxaborin, which could be transformed into ortho-alkylphenol and other derivatives (Lau, Williams, Tardiff, Dufresne, Scheigetz, & Belanger, 1989).

  • Synthesis of Boron Spirochelates : Chaturvedi, Nagar, and Srivastava (1993) synthesized various boron spirochelates derived from 2-isopropoxy-4H-1,3,2-benzodioxaborin. These compounds were characterized and analyzed for the tetra-coordinated nature of boron (Chaturvedi, Nagar, & Srivastava, 1993).

  • Synthesis of Polycyclic Chromans : Bissada et al. (1994) synthesized complex polycyclic chromans from novel tricyclic-2-phenyl-4H-1,3,2-benzodioxaborins, demonstrating the potential of these compounds in generating intricate molecular structures (Bissada, Lau, Bernstein, & Dufresne, 1994).

  • Anticancer, Antibacterial, and DNA Binding Agents : Gupta et al. (2016) conducted a study on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, evaluating their anticancer, antibacterial, and DNA binding potential. This study highlighted the medical applications of related compounds (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

properties

IUPAC Name

2-phenyl-4H-1,3,2-benzodioxaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO2/c1-2-7-12(8-3-1)14-15-10-11-6-4-5-9-13(11)16-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIBOSHHACJAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC2=CC=CC=C2O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4H-1,3,2-benzodioxaborin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-4H-1,3,2-benzodioxaborin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Phenyl-4H-1,3,2-benzodioxaborin
Reactant of Route 3
Reactant of Route 3
2-Phenyl-4H-1,3,2-benzodioxaborin
Reactant of Route 4
Reactant of Route 4
2-Phenyl-4H-1,3,2-benzodioxaborin
Reactant of Route 5
Reactant of Route 5
2-Phenyl-4H-1,3,2-benzodioxaborin
Reactant of Route 6
Reactant of Route 6
2-Phenyl-4H-1,3,2-benzodioxaborin

Citations

For This Compound
30
Citations
S Bissada, CK Lau, MA Bernstein… - Canadian journal of …, 1994 - cdnsciencepub.com
The reaction of a phenol, and α,β-unsaturated aldehyde, and phenylboronic acid yields a 2-phenyl-4H-1,3,2-benzodioxaborin. Upon heating, this compound decomposes to an …
Number of citations: 46 cdnsciencepub.com
JD Chambers, J Crawford… - Canadian Journal of …, 1992 - cdnsciencepub.com
La thermolyse des 2-phényl-4H-1,3,2-benzodioxaborines conduit aux ortho-quinométhanes correspondantes qui subissent des réactions de cycloaddition intermoléculaires avec l'…
Number of citations: 71 cdnsciencepub.com
CK Lau, M Mintz, MA Bernstein, C Dufresne - Tetrahedron letters, 1993 - Elsevier
A novel approach in the preparation of 2-phenyl-4H-1,3,2-benzodioxaborin using dichlorophylborane was developed. The method was applied to the synthesis of cannabinoids via an …
Number of citations: 20 www.sciencedirect.com
RH Cragg, M Nazery - Journal of the Chemical Society, Dalton …, 1974 - pubs.rsc.org
The synthesis and properties of a series of 2-substituted 4H-1,3,2-benzodioxaborins (where the substituents are Ph, R2N, RNH, RO, and RS) are described. The ir and mass spectra of …
Number of citations: 4 pubs.rsc.org
WL Cook, K Niedenzu - Synthesis and Reactivity in Inorganic and …, 1973 - Taylor & Francis
Condensation reactions between o-amino(hydroxy) benzenecarboxylic acids(amides) and tris(dimethylamino)borane, bis(dimethylamino)phenylborane or dichlorophenylborane give …
Number of citations: 2 www.tandfonline.com
M Reza Naimi‐Jamal, M Mirzaei… - Synthetic …, 2006 - Taylor & Francis
Full article: One‐Pot Solvent‐Free Preparation of 2‐Phenyl‐1,3,2‐aryldioxaborins on Acidic Alumina Skip to Main Content Taylor and Francis Online homepage Taylor and Francis …
Number of citations: 7 www.tandfonline.com
RC Mehrotra, BS Saraswat - … Methods: Formation of Bonds to O …, 1991 - Wiley Online Library
The ester (maximum yield 50%), however, must be separated from boric acid before distillation to avoid further reaction leading to the formation of meta-and polyborates. The method is …
Number of citations: 0 onlinelibrary.wiley.com
WL Cook - 1973 - search.proquest.com
The first successful synthesis of a sigma-bonded organoboron-nitrogen heterocycle was reported by Goubeau and zappel" in l955. These authors reacted ethylenediamine with …
Number of citations: 2 search.proquest.com
TRR Pettus, C Selenski - thieme-connect.com
Unlike p-quinomethanes, o-quinomethanes 1 are ephemeral intermediates, which typically cannot be isolated. Nevertheless, chemists have harnessed o-quinomethanes for …
Number of citations: 0 www.thieme-connect.com
H Hu - 2004 - summit.sfu.ca
This thesis consists of two parts. Part One concerns the total synthesis of (&)-daurichromenic acid and a series of structural analogues. Daurichromenic acid, a natural product isolated …
Number of citations: 2 summit.sfu.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.